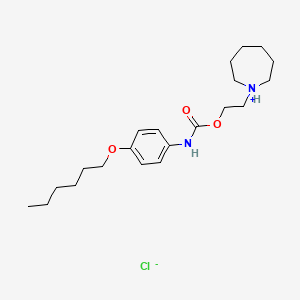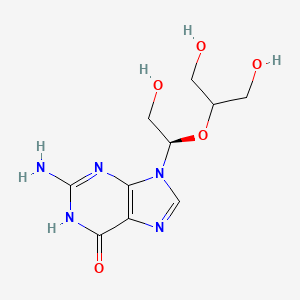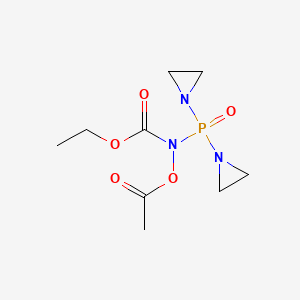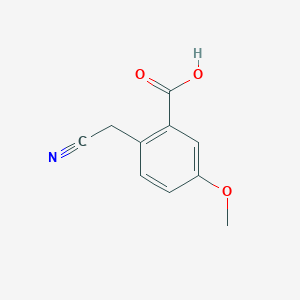
(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine;hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a pyrimidine ring substituted with hydrazine groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The hydrazine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine involves its interaction with specific molecular targets. The hydrazine groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This compound can also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Hydrazino-6-methylpyrimidin-2-yl)phenol
- (2-Hydrazinyl-6-methylpyrimidin-4-yl)methanol
- 2-(4-Hydrazino-6-methylpyrimidin-2-yl)phenol
Uniqueness
(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine;hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Propiedades
Número CAS |
73941-15-8 |
|---|---|
Fórmula molecular |
C5H11ClN6 |
Peso molecular |
190.63 g/mol |
Nombre IUPAC |
(2-hydrazinyl-6-methylpyrimidin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H10N6.ClH/c1-3-2-4(10-6)9-5(8-3)11-7;/h2H,6-7H2,1H3,(H2,8,9,10,11);1H |
Clave InChI |
FIRXRFGBHQXRBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NN)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B13760305.png)




![Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B13760326.png)




